

# 2-Bromo-4-iodophenol: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: **2-Bromo-4-iodophenol**

Cat. No.: **B155161**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-Bromo-4-iodophenol**, a halogenated phenol with potential applications in organic synthesis and drug discovery. This document collates available data on its chemical and physical properties, outlines plausible synthetic routes, and discusses its potential biological activities based on the broader class of bromophenols.

## Core Properties

**2-Bromo-4-iodophenol** is a disubstituted phenol containing both bromine and iodine atoms on the aromatic ring. Its chemical structure and key properties are summarized below.

Property	Value	Source/Method
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrIO	PubChem[1]
Molecular Weight	298.90 g/mol	PubChem[1]
CAS Number	133430-98-5	PubChem[1]
Appearance	Predicted to be a solid	-
Melting Point	48-51 °C	Apollo Scientific[2]
Boiling Point	Predicted: 280.0 ± 30.0 °C	ChemicalBook
Density	Predicted: 2.369 ± 0.06 g/cm <sup>3</sup>	ChemicalBook
pKa	Predicted: 7.82 ± 0.18	ChemicalBook
Solubility	Expected to be soluble in polar organic solvents	-

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-4-iodophenol** with reported yields is not readily available in the public domain, a plausible and efficient synthetic route involves the regioselective bromination of 4-iodophenol. The hydroxyl group of the starting material is a strong activating group that directs electrophilic substitution to the ortho position.

## Plausible Experimental Protocol: Bromination of 4-Iodophenol

This protocol is based on established methods for the halogenation of phenols.

Materials:

- 4-Iodophenol
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)

- Hydrochloric acid (1 M)
- Ethyl acetate
- Sodium thiosulfate solution (10%)
- Brine
- Anhydrous magnesium sulfate

**Procedure:**

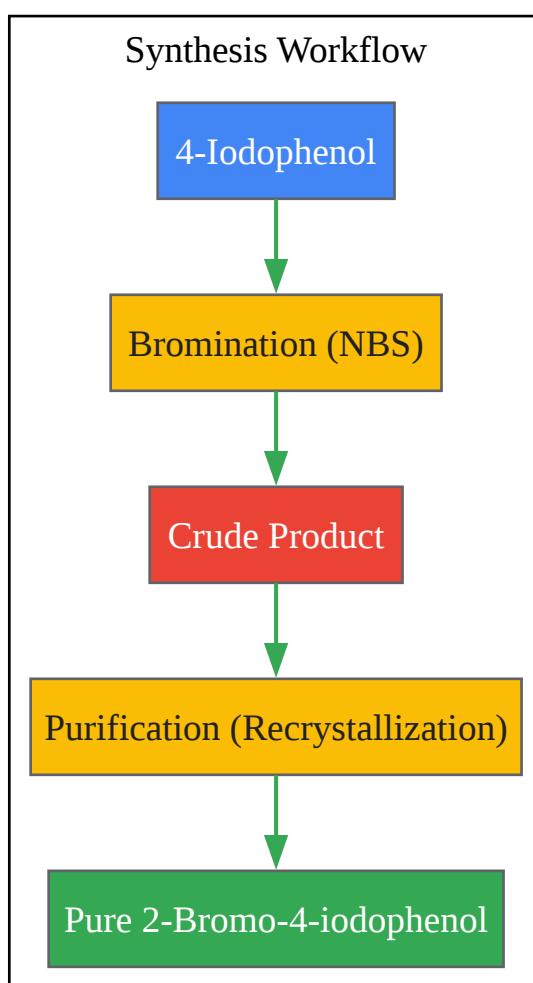
- In a round-bottom flask, dissolve 4-iodophenol (1 equivalent) in anhydrous acetonitrile.
- While stirring at room temperature, add N-Bromosuccinimide (1.05 equivalents) to the solution in portions.
- Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- Upon completion, quench the reaction by adding 1 M hydrochloric acid.
- Extract the product with ethyl acetate (three times the volume of acetonitrile).
- Wash the combined organic layers sequentially with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

**Purification:**

The crude **2-Bromo-4-iodophenol** can be purified by recrystallization.

- Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethyl acetate and hexanes).
- Allow the solution to cool slowly to room temperature to facilitate crystal formation.

- Further cool the flask in an ice bath to maximize the yield of crystals.
- Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
- Dry the purified crystals under vacuum.



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A general workflow for the synthesis of **2-Bromo-4-iodophenol**.

## Spectroscopic Characterization

Detailed experimental spectroscopic data for **2-Bromo-4-iodophenol** is not readily available. The following tables provide predicted spectroscopic information based on the analysis of its structural isomer, 4-Bromo-3-iodophenol, and general principles of spectroscopy.[\[3\]](#)

## Predicted $^1\text{H}$ NMR Spectrum

Predicted $\delta$ (ppm)	Multiplicity	Assignment
7.7 - 7.9	d	H-3
7.3 - 7.5	dd	H-5
6.7 - 6.9	d	H-6
5.0 - 6.0	br s	-OH

## Predicted $^{13}\text{C}$ NMR Spectrum

Predicted $\delta$ (ppm)	Assignment
152 - 156	C-1 (C-OH)
112 - 116	C-2 (C-Br)
140 - 144	C-3
85 - 89	C-4 (C-I)
132 - 136	C-5
117 - 121	C-6

## Predicted Mass Spectrum Fragmentation

m/z	Assignment
298/300	[M] <sup>+</sup> (Molecular ion with $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
219	[M-Br] <sup>+</sup>
171/173	[M-I] <sup>+</sup>
270/272	[M-CO] <sup>+</sup>

## Applications in Synthesis

**2-Bromo-4-iodophenol** is a known reactant in the synthesis of tetracyclic chromeno-indoles.

[4] The differential reactivity of the C-I and C-Br bonds, along with the presence of the phenolic

hydroxyl group, makes it a potentially versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems.

## Potential Biological Activities

While no specific biological activity data for **2-Bromo-4-iodophenol** has been found, the broader class of bromophenols, often isolated from marine sources, has been shown to exhibit a range of significant biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[\[5\]](#)[\[6\]](#)

## Antimicrobial Activity of Related Bromophenols

The following table summarizes the minimum inhibitory concentration (MIC) values for some bromophenol derivatives against various microorganisms.

Compound	Test Organism	MIC (µg/mL)	Reference
A series of bromophenols	Trichophyton mentagrophytes	1.56 - >100	<a href="#">[7]</a>
2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenyl methane	Aspergillus fumigatus	0.78	<a href="#">[7]</a>

## Antioxidant Activity of Related Bromophenols

The antioxidant potential of several bromophenol derivatives has been evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity.

Compound/Derivative	Assay	IC50 (µM)	Reference
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether	DPPH radical scavenging	7.5	[5]
2,4-dibromophenol	α-glucosidase inhibition	110.4	[5]

## Enzyme Inhibition by Related Bromophenols

Certain bromophenol derivatives have been identified as potent inhibitors of various enzymes, suggesting their therapeutic potential.

Compound/Derivative	Enzyme	IC50 (µM)	Reference
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether	α-glucosidase	0.03	[5]
A series of bromophenols	Protein Tyrosine Phosphatase 1B (PTP1B)	0.84 - 2.4	[5]
3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol	Protein Tyrosine Phosphatase 1B (PTP1B)	1.50	[7]

## Experimental Protocols for Biological Assays

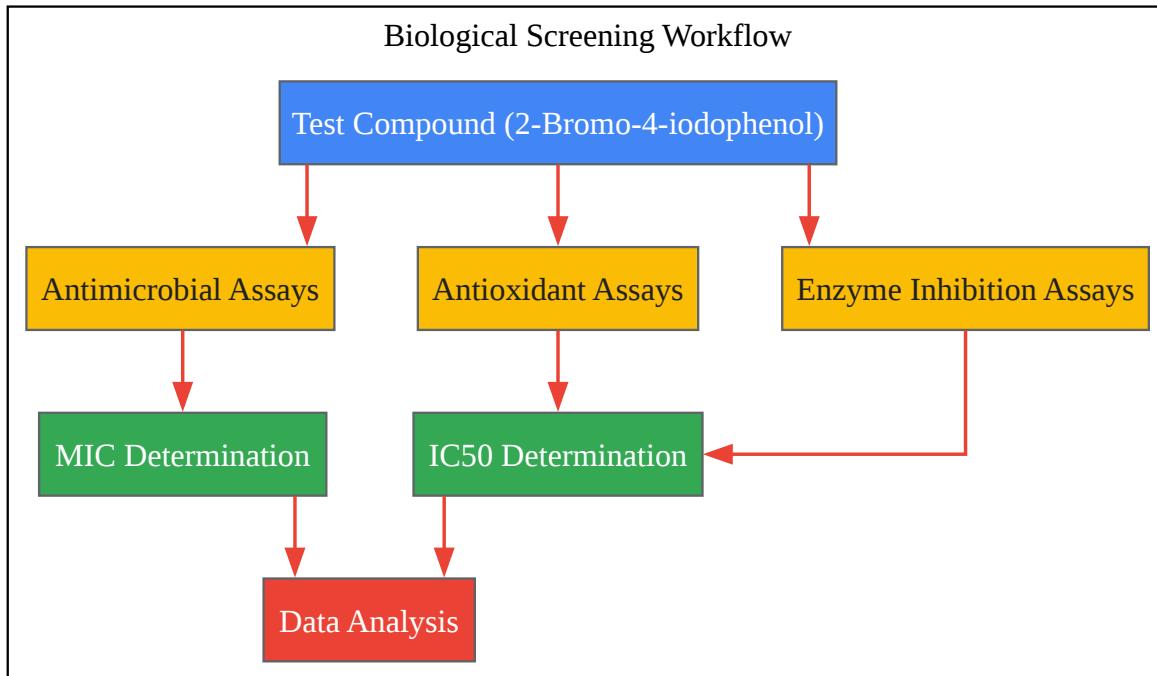
The following are general protocols for assessing the potential biological activities of **2-Bromo-4-iodophenol**, based on methodologies used for other bromophenols.

## Antimicrobial Susceptibility Testing (Broth Microdilution)

- Prepare a series of twofold dilutions of **2-Bromo-4-iodophenol** in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.
- Inoculate the wells with a standardized suspension of the test microorganism.
- Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

## Antioxidant Activity (DPPH Radical Scavenging Assay)

- Prepare various concentrations of **2-Bromo-4-iodophenol** in a suitable solvent (e.g., methanol).
- Add the test solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
- The percentage of radical scavenging activity is calculated, and the IC<sub>50</sub> value is determined.



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A general workflow for the biological screening of **2-Bromo-4-iodophenol**.

## Conclusion

**2-Bromo-4-iodophenol** represents an interesting, yet under-characterized, halogenated phenol. Its structure suggests potential as a versatile building block in organic synthesis. While direct evidence of its biological activity is currently lacking, the known pharmacological properties of the broader class of bromophenols provide a strong rationale for its investigation as a potential antimicrobial, antioxidant, or enzyme-inhibiting agent. Further research is warranted to fully elucidate the synthetic utility and biological potential of this compound.

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